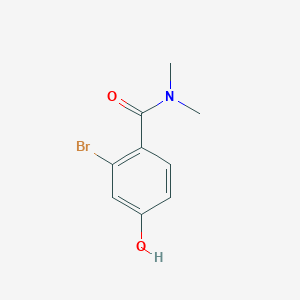

2-Bromo-4-hydroxy-N,N-dimethylbenzamide

描述

2-Bromo-4-hydroxy-N,N-dimethylbenzamide is a benzamide derivative featuring a bromine atom at position 2, a hydroxyl group at position 4, and an N,N-dimethyl substituent on the amide nitrogen. The bromine atom acts as an electron-withdrawing group, while the hydroxyl group introduces polarity and hydrogen-bonding capability, which may influence solubility and biological interactions.

For example, 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (compound 3a in ) shares the bromo and hydroxy substituents but differs in the amide side chain, which includes a piperidine-ethyl group. Such modifications are often explored to optimize receptor-binding affinity, as seen in sigma receptor-targeting agents .

属性

分子式 |

C9H10BrNO2 |

|---|---|

分子量 |

244.08 g/mol |

IUPAC 名称 |

2-bromo-4-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 |

InChI 键 |

SWZOWPPPBSYWLH-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)O)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-N,N-dimethylbenzamide typically involves the bromination of 4-hydroxy-N,N-dimethylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-Bromo-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

Oxidation Reactions: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of 2-bromo-4-oxo-N,N-dimethylbenzamide.

Reduction Reactions: Formation of 2-bromo-4-hydroxy-N,N-dimethylbenzylamine.

科学研究应用

2-Bromo-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Bromo-4-hydroxy-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups can play a crucial role in binding to the target molecules, while the N,N-dimethylamide group can influence the compound’s solubility and bioavailability.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Electronic and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) at C2 or C4 exerts electron-withdrawing effects, altering reaction kinetics. Hydroxyl (OH) groups increase polarity and hydrogen-bonding capacity, as seen in 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide, which exhibited improved solubility in aqueous media .

常见问题

Q. What are the recommended synthetic routes for 2-Bromo-4-hydroxy-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination and dimethylation of a phenolic benzamide precursor. A two-step approach is common:

- Step 1 : Bromination of 4-hydroxy-N,N-dimethylbenzamide using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to ensure regioselectivity at the ortho position .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by TLC. Optimization should focus on minimizing side products (e.g., di-brominated analogs) by adjusting stoichiometry and reaction time. Yield improvements (>70%) are achievable using catalytic Lewis acids like FeCl₃ .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : For unambiguous structural confirmation. Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethyl groups at δ 2.8–3.1 ppm). Compare with N,N-dimethylbenzamide analogs .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment. Retention indices may deviate by 40–80 units compared to primary amides due to dimethyl substitution .

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

The phenolic -OH group increases acidity (pKa ~9–10), making the compound prone to deprotonation in alkaline environments. Stability studies (pH 2–12, 25°C) show:

- Acidic/neutral conditions (pH 2–7) : Stable for >48 hours.

- Basic conditions (pH >9) : Degradation via demethylation or oxidation within 12 hours. Use buffered solutions (pH 6–7) for long-term storage, and monitor degradation by LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?

Contradictions often arise from dynamic processes or conformational flexibility:

- Rotameric equilibria : The N,N-dimethyl groups may adopt multiple conformers, causing split ¹H NMR peaks. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Hydrogen bonding : Intramolecular H-bonding between -OH and carbonyl groups can alter NOE patterns. Confirm via IR (stretching bands at 3200–3400 cm⁻¹) and computational modeling (DFT at B3LYP/6-31G* level) .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in derivatives of this compound?

The hydroxyl and dimethylamide groups act as ortho/para-directing moieties. In bromination or nitration:

- Ortho preference : Steric hindrance from dimethyl groups favors para substitution relative to the -OH group.

- Electronic effects : The electron-withdrawing bromine atom deactivates the ring, slowing further electrophilic attacks. Validate using Hammett plots (σ⁺ values) and DFT-based Fukui indices to predict reactive sites .

Q. How can computational tools predict the biological activity or binding modes of this compound?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to identify potential binding pockets. The bromine atom may enhance hydrophobic interactions .

- ADMET prediction : Tools like SwissADME estimate bioavailability (LogP ~2.5) and metabolic stability. The compound’s moderate polarity suggests blood-brain barrier permeability .

Q. What strategies mitigate crystallization challenges during X-ray diffraction studies?

- Solvent screening : Test mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow evaporation.

- Twinned crystals : Use SHELXD for structure solution and PLATON to validate twinning operations .

- High-resolution data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disordered dimethyl groups .

Methodological Notes

- Contradictory evidence : Retention index deviations in HPLC () vs. crystallographic data () highlight the need for multi-technique validation.

- Advanced applications : Explore the compound’s role in synthesizing fluorinated analogs (e.g., 2-bromo-5-iodobenzoic acid derivatives) for medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。